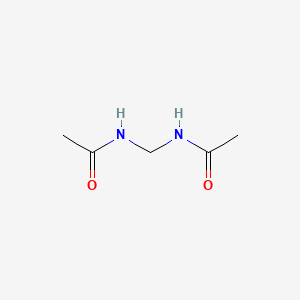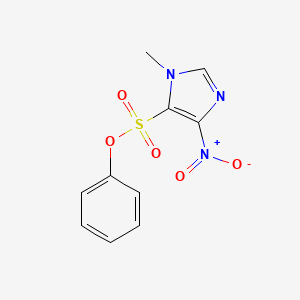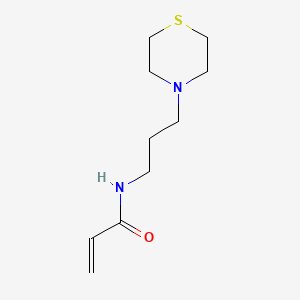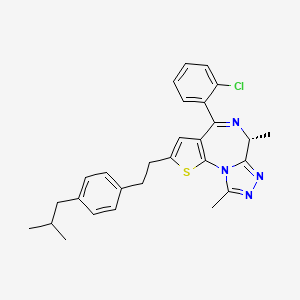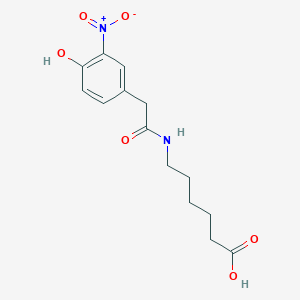
4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-hydroxy-3-nitrophenyl)acetamido]caproic acid is an N-acylamino acid consisting of 6-aminohexanoic acid bearing an N-(4-hydroxy-3-nitrophenyl)acetyl substituent. It is a N-acyl-amino acid and a member of 2-nitrophenols. It derives from a 6-aminohexanoic acid. It is a conjugate acid of a 6-[(4-hydroxy-3-nitrophenyl)acetamido]caproate.
Scientific Research Applications
Meta-analysis of Cardiac Surgery Antifibrinolytics
4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid (also known as epsilon-aminocaproic acid or EACA) is primarily recognized in the context of cardiac surgery. A meta-analysis indicated that EACA effectively reduces total blood loss and transfusion requirements, comparable to aprotinin, making it a cost-effective alternative for reducing hemorrhage during cardiac surgery (Munoz et al., 1999).
Pediatric Surgery and Craniofacial Applications
In pediatric surgery, particularly in craniofacial procedures, EACA has shown promise. A systematic review found that EACA, among other antifibrinolytics, effectively reduced perioperative blood loss and transfusion volume without increasing the risk of adverse events (Basta, Stricker, & Taylor, 2012).
EACA in Orthopedic Procedures
A comparative meta-analysis between EACA and tranexamic acid in hip and knee arthroplasty showed that EACA is associated with more blood loss than tranexamic acid. However, there were no significant differences in transfusion rates or other postoperative outcomes, indicating its potential utility in these procedures (Liu, Li, Shen, & Zhang, 2020).
Hemostatic Applications in Dental Procedures
In dental extractions for anticoagulated patients, EACA has been effectively used as a hemostatic mouthwash, controlling localized bleeding without the need for stopping anticoagulant therapy (Patatanian & Fugate, 2006).
Safety and Efficacy in Cardiac and Other Surgeries
EACA has been consistently reported to reduce blood loss and transfusion requirements in cardiac and other major surgeries. Its safety profile and efficacy in reducing transfusion rates and blood loss are well-documented in various systematic reviews and meta-analyses (Wang, Zheng, & Jiang, 2015).
properties
CAS RN |
10463-23-7 |
|---|---|
Molecular Formula |
C14H18N2O6 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
6-[[2-(4-hydroxy-3-nitrophenyl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C14H18N2O6/c17-12-6-5-10(8-11(12)16(21)22)9-13(18)15-7-3-1-2-4-14(19)20/h5-6,8,17H,1-4,7,9H2,(H,15,18)(H,19,20) |
InChI Key |
XAYGJFACOIKJCT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CC(=O)NCCCCCC(=O)O)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)NCCCCCC(=O)O)[N+](=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




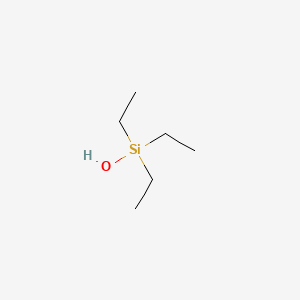


![3-(9-Chloro-5,6-dihydro-11H-pyrrolo[2,1-b][3]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine](/img/structure/B1199362.png)



